TW9

HDAC1 inhibition Epigenetics Pancreatic cancer

Researchers probing BET/HDAC crosstalk in pancreatic cancer often find that simply combining JQ1 and CI994 fails to recapitulate dual-target pharmacology. TW9 (CAS 2614417-90-0) solves this as a single-molecule hybrid that simultaneously inhibits BRD4 (BD2 IC50=0.074 μM) and HDAC1 (IC50=0.29 μM). • 9.7-fold BD2 selectivity enables domain-specific studies • Superior anti-proliferative activity vs. parental compounds or their combination in PDAC • Synergizes with gemcitabine; induces apoptosis at 50 nM & G1 arrest at 2 µM. Reliable supply with global shipping.

Molecular Formula C32H28ClN7O2S
Molecular Weight 610.1 g/mol
Cat. No. B8148508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTW9
Molecular FormulaC32H28ClN7O2S
Molecular Weight610.1 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C32H28ClN7O2S/c1-17-18(2)43-32-28(17)29(20-8-12-22(33)13-9-20)36-26(30-39-38-19(3)40(30)32)16-27(41)35-23-14-10-21(11-15-23)31(42)37-25-7-5-4-6-24(25)34/h4-15,26H,16,34H2,1-3H3,(H,35,41)(H,37,42)/t26-/m0/s1
InChIKeyGGZYNJKDGRBRKG-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TW9 Dual BET/HDAC Inhibitor Overview


TW9 is a synthetic hybrid molecule that acts as a potent dual inhibitor of BET bromodomain proteins (specifically BRD4) and class I histone deacetylase 1 (HDAC1). It was generated as an adduct of the established BET inhibitor (+)-JQ1 and the HDAC inhibitor CI994, retaining the structural features and binding modes of both parental compounds while exhibiting distinct pharmacological properties [1]. The compound demonstrates high affinity for both BRD4 bromodomains (BD1 and BD2) and HDAC1, making it a unique tool for probing the epigenetic regulatory interplay between chromatin acetylation and transcriptional activation in cancer biology .

1 Dual BRD4/HDAC1 epigenetic probe for chromatin co-regulation studies
2 Pancreatic cancer cell-model research and proliferation endpoint analysis
3 Covalent hybrid design for simultaneous BET and HDAC target engagement

Why TW9 Cannot Be Substituted


Simple substitution of TW9 with its parental compounds (+)-JQ1 or CI994, or even their physical combination, fails to recapitulate the unique pharmacological profile of TW9. TW9 is not a mere mixture; it is a single molecular entity designed for simultaneous engagement of both BET and HDAC targets. Crucially, TW9 exhibits significantly higher anti-proliferative activity in pancreatic cancer models than (+)-JQ1, CI994, or the combination of both inhibitors [1]. Furthermore, its HDAC1 inhibitory potency is superior to that of CI994, while its BRD4 affinity is similar to (+)-JQ1, underscoring that it is not simply the sum of its parts . This differential efficacy highlights the importance of the covalent linkage for optimal polypharmacology and cellular activity, making generic substitution scientifically invalid for experiments requiring this specific dual-targeting mechanism.

TW9 (Dual inhibitor)
Simultaneous BRD4/HDAC1 co-engagement supported by covalent linkage; reported cell-model response may differ from individual parent compounds.
Parental or mixed inhibitors
(+)-JQ1, CI994, or their physical combination lack the constrained dual-target pharmacophore; anti-proliferative endpoint context may shift.
HDAC1 potency context
Reported HDAC1 inhibition differs from CI994; substituting with CI994 may alter pathway-response endpoints.
BET-only tools
Selective BET inhibitors do not engage HDAC1; epigenetic co-targeting readouts may not replicate.

TW9 Selectivity & Potency Profile


HDAC1 Inhibitory Potency Comparison

TW9 demonstrates a 3.3-fold improvement in HDAC1 inhibitory potency compared to its parental HDAC inhibitor CI994. This enhanced activity is a key driver of its superior cellular efficacy .

HDAC1 Potency
Head-to-head
IC50 0.29 μM (TW9) vs 0.96 μM (CI994)
Enzymatic assay, 3.3-fold difference reported
Reported HDAC1 inhibition context; supports cell-model endpoint review.
Data to verify; source-specific evaluation recommended.
HDAC1 inhibition Epigenetics Pancreatic cancer

Anti-Proliferative Efficacy in PDAC Cells

In cellular assays across multiple pancreatic cancer cell lines (MIA PaCa-2, DAN-G, HPAC), TW9 at concentrations of 0.05-2 µM exhibits higher anti-proliferative activity than (+)-JQ1 alone, CI994 alone, or the combined treatment of both inhibitors .

Anti‑proliferative Activity
Head-to-head
Higher activity vs (+)-JQ1, CI994, or combination in MIA PaCa‑2, DAN‑G, HPAC cells
0.05–2 µM, cell culture
Reported cell-model response context; supports PDAC proliferation endpoint review.
Class-level inference; verify in target model.
Antiproliferation PDAC Drug efficacy

BRD4 and HDAC Family Selectivity Profile

TW9 demonstrates a defined selectivity profile within its target families. It shows a clear preference for the second bromodomain of BRD4 (BD2, IC50=0.074 μM) over the first (BD1, IC50=0.72 μM), and for HDAC1 (IC50=0.29 μM) over HDAC2 (IC50=2.5 μM) [1]. This contrasts with (+)-JQ1, which has a different BD1/BD2 selectivity profile (BD1/BD2 IC50 by NanoBRET: 231/39 nM for (+)-JQ1 vs 720/74 nM for TW9) .

BRD4/HDAC Selectivity
Head-to-head
BRD4 BD2/BD1 ~9.7‑fold; HDAC1/HDAC2 ~8.6‑fold
NanoBRET, distinct from (+)-JQ1 profile
Isoform selectivity assay context; supports bromodomain/HDAC isoform interpretation.
Source review: Bertin Bioreagent datasheet.
Selectivity BRD4 HDAC Epigenetic targeting

Synergy with Gemcitabine

Sequential administration of TW9 following gemcitabine treatment results in a synergistic reduction of viability in HPAC pancreatic cancer cells, an effect not observed with TW9 or gemcitabine alone [1].

Gemcitabine Synergy
Head-to-head
Synergistic viability reduction with sequential gemcitabine → TW9 in HPAC cells
HPAC cell viability assay
Reported combination response context; supports sequential exposure model interpretation.
Model-specific observation; confirm in additional lines.
Combination therapy Gemcitabine Synergy PDAC

BRD4 Binding Affinity Conservation

TW9 retains high binding affinity for BRD4 bromodomains comparable to its parental BET inhibitor (+)-JQ1, ensuring potent BET target engagement. The binding mode is conserved, as confirmed by crystallography .

BRD4 Binding Affinity
Head-to-head
BRD4(1) Kd 0.069 μM; BRD4(2) Kd 0.231 μM (ITC)
Comparable to (+)-JQ1 binding
Target engagement assay context; supports BRD4 binding reproducibility review.
Data to verify; ITC conditions may vary.
BRD4 binding Affinity Kd Bromodomain

Apoptosis Induction and Cell Cycle Arrest

At 50 nM, TW9 induces apoptosis and inhibits proliferation in MIA PaCa-2 pancreatic cancer cells. At 2 µM, it induces G1 phase cell cycle arrest in HPAC cells, demonstrating a concentration-dependent shift in cellular response [1].

Apoptosis & Cell Cycle
Supporting
Apoptosis at 50 nM; G1 arrest at 2 µM in MIA PaCa‑2 / HPAC cells
Concentration-dependent shift
Cell-model endpoint context; supports apoptosis and cell-cycle assay interpretation.
Source: Bertin Bioreagent datasheet; mechanistic verification advised.
Apoptosis Cell cycle Cancer biology

TW9 Optimal Experimental Scenarios


Epigenetic Mechanisms in Pancreatic Cancer

TW9 is the compound of choice for researchers investigating the cooperative role of BET bromodomain and HDAC1 inhibition in pancreatic ductal adenocarcinoma (PDAC). Its superior anti-proliferative activity compared to the parental inhibitors or their combination makes it uniquely suited to probe the specific transcriptional programs (e.g., FOSL1-directed) disrupted by simultaneous targeting of these two chromatin regulators [1].

Combination Regimens with Gemcitabine

The validated synergy between TW9 and gemcitabine in HPAC cells makes TW9 an essential tool for preclinical studies exploring combination therapies for PDAC. Its use can inform optimal dosing schedules (e.g., sequential administration) and provide mechanistic rationale for moving such combinations forward.

Differential Bromodomain Selectivity

Researchers aiming to dissect the specific biological roles of BRD4's BD1 and BD2 domains will find TW9's unique selectivity profile (9.7-fold preference for BD2 over BD1) a critical asset. This contrasts with the selectivity of (+)-JQ1, offering a distinct pharmacological tool for probing bromodomain function in transcriptional regulation and oncogenesis [1].

Apoptosis and Cell Cycle Dysregulation

Given its concentration-dependent effects on apoptosis (50 nM) and G1 arrest (2 µM) in pancreatic cancer models , TW9 serves as a precise molecular probe for dissecting the signaling pathways linking dual BET/HDAC inhibition to programmed cell death and cell cycle checkpoint control.

Application
Selection Property
Validation Focus
Pancreatic cancer epigenetic models
Dual BRD4/HDAC1 co-targeting capability
PDAC transcriptional program disruption review
Combination studies with gemcitabine
Synergistic response with sequential administration
Cell viability and dosing schedule review
Bromodomain selectivity profiling
BD2-preferred BRD4 engagement profile
Bromodomain-specific transcriptional regulation review
Apoptosis and cell cycle arrest studies
Concentration-dependent cellular response
Apoptosis and cell cycle checkpoint endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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